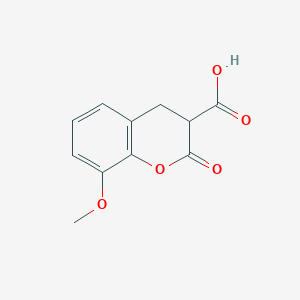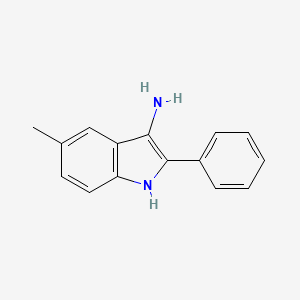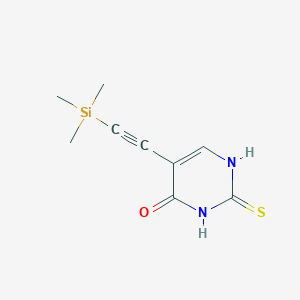![molecular formula C8H4O4S2 B11882217 Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid is a compound with the molecular formula C8H4O4S2. It is a derivative of thieno[3,2-b]thiophene, a bicyclic compound consisting of two fused thiophene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid can be synthesized through various synthetic routes. One common method involves the Stille coupling reaction, where thiophene derivatives are used as linkage units. This reaction typically requires palladium catalysts and specific reaction conditions to achieve high yields . Another approach involves the reaction of thiophene with iodine, iodic acid, sulfuric acid, acetic acid, and carbon tetrachloride to form intermediate compounds, which are then further reacted to produce the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications in organic electronics.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups to the compound, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different electronic, optical, and chemical properties.
Applications De Recherche Scientifique
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid has a wide range of scientific research applications, including:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells due to its excellent electronic properties.
Materials Science: It serves as a building block for the synthesis of conjugated polymers and other advanced materials with unique optical and electronic properties.
Biological Applications:
Industrial Applications: This compound is used in the production of high-performance materials for various industrial applications, including sensors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of thieno[3,2-b]thiophene-3,6-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique electronic structure allows it to participate in charge transfer processes, making it suitable for applications in organic electronics. Additionally, its ability to form stable conjugated systems enhances its performance in various optoelectronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]thiophene: Another isomer of thieno[3,2-b]thiophene with different electronic properties and applications.
Dithieno[3,2-b2’,3’-d]thiophene: A compound with extended conjugation and improved electronic properties, used in advanced materials and organic electronics.
Thieno[3,4-b]thiophene:
Uniqueness
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid is unique due to its specific electronic structure, which allows for efficient charge transfer and interaction with various molecular targets. Its ability to form stable conjugated systems makes it a valuable building block for the synthesis of advanced materials with tailored properties.
Propriétés
Formule moléculaire |
C8H4O4S2 |
|---|---|
Poids moléculaire |
228.2 g/mol |
Nom IUPAC |
thieno[3,2-b]thiophene-3,6-dicarboxylic acid |
InChI |
InChI=1S/C8H4O4S2/c9-7(10)3-1-13-6-4(8(11)12)2-14-5(3)6/h1-2H,(H,9,10)(H,11,12) |
Clé InChI |
JRXCYLIGJIZDPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(S1)C(=CS2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)

![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)




